Potassium 3-methylbutan-2-olate
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Overview
Description
Potassium 3-methylbutan-2-olate: is an organopotassium compound with the molecular formula C5H11KO potassium tert-amylate or potassium tert-pentoxide . This compound is a strong base and is commonly used in organic synthesis due to its high reactivity and steric hindrance, which makes it a useful reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reaction with Potassium Metal:
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Reaction with Potassium Hydride:
Method: Another method involves the reaction of 3-methylbutan-2-ol with potassium hydride.
Reaction Conditions: This reaction is also conducted under an inert atmosphere, and the mixture is heated to facilitate the reaction.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The product is typically handled and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Elimination Reactions:
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Addition Reactions:
Reagents and Conditions: this compound can add to carbonyl compounds in the presence of a catalyst to form alcohols.
Major Products: The major products are alcohols, formed by the addition of the alkoxide to the carbonyl group.
Scientific Research Applications
Chemistry:
Wittig Reactions: Potassium 3-methylbutan-2-olate is used as a base in Wittig reactions to form alkenes from aldehydes and ketones.
Buchwald-Hartwig Amination: It is also employed in the Buchwald-Hartwig amination reaction to form carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical intermediates due to its strong basicity and reactivity.
Industry:
Mechanism of Action
Mechanism:
Basicity: Potassium 3-methylbutan-2-olate acts as a strong base, abstracting protons from acidic substrates.
Nucleophilicity: Despite its steric hindrance, it can act as a nucleophile in certain reactions, attacking electrophilic centers to form new bonds.
Molecular Targets and Pathways:
Deprotonation: The primary molecular target is the acidic proton in substrates, which is abstracted by the alkoxide ion.
Nucleophilic Attack: In nucleophilic substitution and addition reactions, the alkoxide ion targets electrophilic centers such as carbonyl carbons.
Comparison with Similar Compounds
Potassium tert-butoxide (C4H9KO): Similar in structure but with a tert-butyl group instead of a tert-amyl group.
Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium.
Uniqueness:
Properties
CAS No. |
55553-86-1 |
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Molecular Formula |
C5H11KO |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
potassium;3-methylbutan-2-olate |
InChI |
InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
DMERGXDBCIXRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)[O-].[K+] |
Origin of Product |
United States |
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